molecular formula C9H14O B13330941 2-(But-3-yn-1-yl)cyclopentan-1-ol

2-(But-3-yn-1-yl)cyclopentan-1-ol

Cat. No.: B13330941
M. Wt: 138.21 g/mol
InChI Key: VGUXOZZEECNVLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the carbonyl group of cyclopentanone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(But-3-yn-1-yl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(But-3-yn-1-yl)cyclopentan-1-ol largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane . The molecular targets and pathways involved are specific to the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-yn-1-yl)cyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and a butynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-but-3-ynylcyclopentan-1-ol

InChI

InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h1,8-10H,3-7H2

InChI Key

VGUXOZZEECNVLE-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1CCCC1O

Origin of Product

United States

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